molecular formula C12H11NO5 B15338066 Methyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate

Methyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B15338066
M. Wt: 249.22 g/mol
InChI Key: XRXCFKURTVMWFB-UHFFFAOYSA-N
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Description

Methyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The isoxazole ring can interact with various biological pathways, leading to the observed bioactivities .

Comparison with Similar Compounds

Comparison: Methyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced bioactivity and different pharmacokinetic properties .

Properties

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

methyl 5-(3-hydroxy-4-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H11NO5/c1-16-10-4-3-7(5-9(10)14)11-6-8(13-18-11)12(15)17-2/h3-6,14H,1-2H3

InChI Key

XRXCFKURTVMWFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC)O

Origin of Product

United States

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